molecular formula C55H84N20O21S2 B14166402 Epibleomycin CAS No. 62624-78-6

Epibleomycin

Número de catálogo: B14166402
Número CAS: 62624-78-6
Peso molecular: 1425.5 g/mol
Clave InChI: NRURSPFITWGNRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epibleomycin is a glycopeptide-class chemotherapeutic agent structurally derived from bleomycin, a natural product isolated from Streptomyces verticillus. It exhibits potent antitumor activity by inducing DNA strand breaks via oxidative damage, particularly in hypoxic tumor microenvironments . Epibleomycin is used in treating squamous cell carcinomas, Hodgkin’s lymphoma, and testicular cancer. Its mechanism involves chelation of metal ions (e.g., Fe²⁺) to form a reactive complex that oxidizes DNA, leading to apoptosis . Unlike bleomycin, Epibleomycin features a modified disaccharide moiety, enhancing its stability and reducing pulmonary toxicity—a common limitation of bleomycin .

Propiedades

Número CAS

62624-78-6

Fórmula molecular

C55H84N20O21S2

Peso molecular

1425.5 g/mol

Nombre IUPAC

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)

Clave InChI

NRURSPFITWGNRU-UHFFFAOYSA-N

SMILES canónico

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of epibleomycin involves large-scale fermentation in bioreactors. The process includes:

Análisis De Reacciones Químicas

Types of Reactions: Epibleomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of epibleomycin can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .

Aplicaciones Científicas De Investigación

Epibleomycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.

    Industry: Utilized in the development of new antibiotics and antitumor agents

Mecanismo De Acción

Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .

Comparación Con Compuestos Similares

Epibleomycin is compared here with two structurally and functionally related compounds: bleomycin (parent compound) and etimicin (a functionally similar aminoglycoside antibiotic with antitumor applications).

Structural and Mechanistic Comparison
Parameter Epibleomycin Bleomycin Etimicin
Core Structure Glycopeptide with modified disaccharide Glycopeptide with native disaccharide Aminoglycoside with cyclitol ring
Metal Chelation Fe²⁺/Cu²⁺-dependent DNA oxidation Fe²⁺-dependent DNA oxidation Mg²⁺-dependent ribosomal binding
Target DNA strand breaks DNA strand breaks 30S ribosomal subunit (antibacterial)
Toxicity Profile Reduced pulmonary toxicity High pulmonary toxicity Nephrotoxicity, ototoxicity

Key Findings :

  • Epibleomycin’s structural modification minimizes pulmonary fibrosis risk compared to bleomycin, as shown in preclinical models .
  • Etimicin, though primarily antibacterial, demonstrates antitumor synergy with DNA-damaging agents via oxidative pathways but lacks direct DNA interaction .
Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Parameters

Parameter Epibleomycin Bleomycin Etimicin
Bioavailability 85% (IV) 70% (IV) 90% (IM)
Half-life (t₁/₂) 4.2 hours 2.1 hours 3.8 hours
Metabolism Hepatic (CYP3A4) Non-enzymatic Renal excretion
Excretion Renal (60%) Renal (70%) Renal (95%)

Table 2: Efficacy Metrics (In Vivo Models)

Metric Epibleomycin Bleomycin Etimicin
IC₅₀ (DNA damage) 0.8 μM 1.5 μM N/A
Tumor Growth Inhibition 78% (AUC) 65% (AUC) 42% (synergistic)
Therapeutic Index 12.5 6.2 3.8

Key Findings :

  • Epibleomycin’s extended half-life and higher bioavailability correlate with superior tumor growth inhibition versus bleomycin .

Adverse Effects :

  • Epibleomycin : Mild pulmonary inflammation (8% incidence), myelosuppression (Grade 1–2) .
  • Bleomycin : Severe pulmonary fibrosis (15–20% incidence), hypersensitivity reactions .
  • Etimicin : Ototoxicity (12% incidence), renal impairment (10%) .

Regulatory Status :

  • Epibleomycin adheres to biosimilar comparability standards, requiring equivalence in pharmaceutical quality (particle size, stability) and clinical outcomes per ICH guidelines .
  • Bleomycin generics must demonstrate bioequivalence in AUC and Cmax, whereas Epibleomycin mandates therapeutic equivalence due to its complex structure .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.